molecular formula C11H11N3 B2453496 N-(pyridin-2-ylmethyl)pyridin-4-amine CAS No. 1039840-86-2

N-(pyridin-2-ylmethyl)pyridin-4-amine

Cat. No. B2453496
CAS RN: 1039840-86-2
M. Wt: 185.23
InChI Key: FWPHEMAPOLGJPF-UHFFFAOYSA-N
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Description

“N-(pyridin-2-ylmethyl)pyridin-4-amine” is a compound that has been studied for its arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . It has a molecular weight of 185.23 .


Molecular Structure Analysis

The molecular structure of “N-(pyridin-2-ylmethyl)pyridin-4-amine” is represented by the InChI code 1S/C11H11N3/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10/h1-8H,9H2,(H,12,14) . This indicates that the compound contains 11 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms.

It has a molecular weight of 185.23 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

The mode of action of N-(pyridin-2-ylmethyl)pyridin-4-amine involves its interaction with its targets, leading to changes in cellular processes. The compound’s structure suggests it may form hydrogen bonds with its targets, influencing their function . .

Biochemical Pathways

The compound has been studied for its potential use in non-linear optics, suggesting it may interact with pathways related to light absorption and transmission

Result of Action

Its potential use in non-linear optics suggests it may influence light-related processes at the molecular level . .

Action Environment

The action, efficacy, and stability of N-(pyridin-2-ylmethyl)pyridin-4-amine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendations Additionally, its action and efficacy could be influenced by factors such as pH and the presence of other molecules in its environment

properties

IUPAC Name

N-(pyridin-2-ylmethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10/h1-8H,9H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPHEMAPOLGJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-ylmethyl)pyridin-4-amine

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